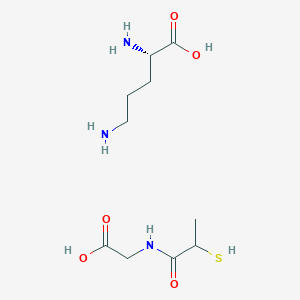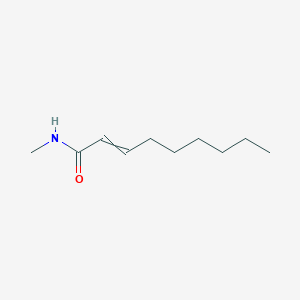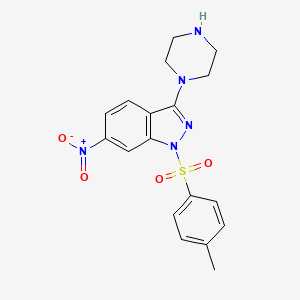
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,5-diaminopentanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid The former is an amino acid derivative, while the latter is a sulfur-containing amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, followed by their coupling under specific reaction conditions. For instance, (2S)-2,5-diaminopentanoic acid can be synthesized through stereoselective alkylation of isoserine derivatives, followed by nucleophilic ring opening of quaternary sulfamidates . On the other hand, 2-(2-sulfanylpropanoylamino)acetic acid can be prepared through the reaction of thiols and amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the amino groups can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes or receptors, while the sulfur-containing moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives and sulfur-containing amino acids, such as:
Cysteine: A sulfur-containing amino acid with similar redox properties.
Lysine: An amino acid with a similar structure to (2S)-2,5-diaminopentanoic acid.
Methionine: Another sulfur-containing amino acid with comparable chemical properties.
Uniqueness
What sets (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid apart is the combination of both amino acid and sulfur-containing moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Propiedades
Número CAS |
921199-92-0 |
|---|---|
Fórmula molecular |
C10H21N3O5S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H12N2O2.C5H9NO3S/c6-3-1-2-4(7)5(8)9;1-3(10)5(9)6-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t4-;/m0./s1 |
Clave InChI |
XUCAZBRQJKSXDM-WCCKRBBISA-N |
SMILES isomérico |
CC(C(=O)NCC(=O)O)S.C(C[C@@H](C(=O)O)N)CN |
SMILES canónico |
CC(C(=O)NCC(=O)O)S.C(CC(C(=O)O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)


![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)




![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
